![molecular formula C10H8BrNO2 B1580410 methyl 6-bromo-1H-indole-2-carboxylate CAS No. 372089-59-3](/img/structure/B1580410.png)
methyl 6-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study described the isolation of indole derivatives using flash chromatography or semi-preparative HPLC . Another study mentioned the inhibitory activity of compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate against influenza A .Molecular Structure Analysis
The molecular structure of methyl 6-bromoindole-2-carboxylate is characterized by its solubility in acetone .Chemical Reactions Analysis
Methyl 6-bromo-1H-indole-2-carboxylate is a key intermediate in various chemical reactions. It is used in the synthesis of different pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
Methyl 6-bromo-1H-indole-2-carboxylate has a density of 1.6±0.1 g/cm3, a boiling point of 386.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 58.0±0.3 cm3, and its molar volume is 155.9±3.0 cm3 .Scientific Research Applications
Antiviral Applications
Indole derivatives, including methyl 6-bromo-1H-indole-2-carboxylate, have shown potential as antiviral agents. For instance, compounds similar to methyl 6-bromo-1H-indole-2-carboxylate have demonstrated inhibitory activity against influenza A .
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors. This is significant as HIV-1 integrase plays a key role in the viral life cycle .
Anticancer Applications
Indole derivatives have shown potential in the development of anticancer drugs. They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activities, which could be beneficial in combating oxidative stress-related diseases .
Antimicrobial Applications
Indole derivatives have shown antimicrobial activities, which could be useful in the development of new antimicrobial drugs .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes, demonstrating antidiabetic activities .
Antimalarial Applications
Indole derivatives have also shown potential in the treatment of malaria, demonstrating antimalarial activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-bromo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYRKNZGPXFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353804 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1H-indole-2-carboxylate | |
CAS RN |
372089-59-3 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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